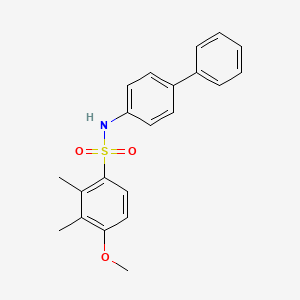![molecular formula C13H17ClN2O3 B4939683 N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide, also known as CEP-701, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide inhibits the activity of FLT3 by binding to its ATP-binding site, thus preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease. This compound has been found to have low toxicity and good pharmacokinetic properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has several advantages for lab experiments, including its low toxicity and good pharmacokinetic properties. However, its specificity for FLT3 may limit its use in certain types of cancer cells that do not overexpress FLT3. The synthesis of this compound is also complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in other diseases like leukemia, lymphoma, and multiple myeloma. Another direction is to develop more specific and potent FLT3 inhibitors that can overcome the limitations of this compound. Finally, the development of new synthetic methods for this compound may improve its accessibility and reduce its cost.
Synthesemethoden
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide can be synthesized by the reaction of 2-hydroxypropylamine with 4-chlorophenethylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethylenediamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential therapeutic applications in various diseases like cancer, neuroblastoma, and Alzheimer's disease. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in neuroblastoma cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(17)8-16-13(19)12(18)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,17H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOPWZNJNVFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4939603.png)
![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)

![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)

![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)
